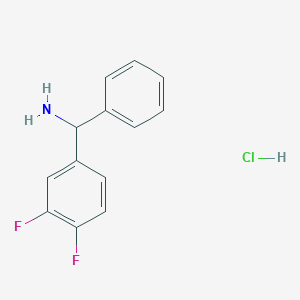

1-(3,4-Difluorophenyl)-1-phenylmethylamine hydrochloride

Beschreibung

BenchChem offers high-quality 1-(3,4-Difluorophenyl)-1-phenylmethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Difluorophenyl)-1-phenylmethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H12ClF2N |

|---|---|

Molekulargewicht |

255.69 g/mol |

IUPAC-Name |

(3,4-difluorophenyl)-phenylmethanamine;hydrochloride |

InChI |

InChI=1S/C13H11F2N.ClH/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H |

InChI-Schlüssel |

IWUQKBNQDXJMHG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)F)N.Cl |

Herkunft des Produkts |

United States |

synthesis of 1-(3,4-Difluorophenyl)-1-phenylmethylamine hydrochloride

An In-depth Technical Guide to the Synthesis of 1-(3,4-Difluorophenyl)-1-phenylmethylamine Hydrochloride

Introduction

1-(3,4-Difluorophenyl)-1-phenylmethylamine and its hydrochloride salt are valuable chemical entities, often utilized as key building blocks in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. The presence of the difluorophenyl moiety can significantly modulate the physicochemical and pharmacological properties of a target molecule, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed exploration of the synthetic pathways leading to this compound, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.

Strategic Analysis of Synthetic Pathways

The is centered around the formation of a crucial carbon-nitrogen bond and the construction of the diarylmethyl scaffold. The most logical and industrially scalable approaches converge on the synthesis and subsequent amination of a key intermediate: 3,4-Difluorobenzophenone .

Two primary, robust strategies will be discussed:

-

Reductive Amination of 3,4-Difluorobenzophenone: This is the most direct and versatile approach, involving the conversion of the ketone's carbonyl group into an amine.

-

Grignard Reaction on a Nitrile Precursor: An alternative C-C bond-forming strategy that constructs the diaryl scaffold, followed by reduction to the amine.

Workflow Overview

The general synthetic workflow involves the initial preparation of the key ketone intermediate followed by its conversion to the target amine and final salt formation.

Caption: Overall synthetic workflow for 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl.

Part 1: Synthesis of the Key Intermediate: 3,4-Difluorobenzophenone

The most common and efficient method for preparing unsymmetrical benzophenones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring (fluorobenzene). Aluminum chloride (AlCl₃) is the archetypal Lewis acid catalyst for this transformation.[2]

Sources

physicochemical properties of 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl

Introduction

1-(3,4-Difluorophenyl)-1-phenylmethylamine hydrochloride, a substituted diarylmethylamine, represents a class of compounds of significant interest in pharmaceutical and materials science research. The incorporation of fluorine atoms into the phenyl ring can profoundly alter key molecular properties such as basicity (pKa), lipophilicity (LogP), and metabolic stability, making a thorough physicochemical characterization essential for any research and development program.

While specific experimental data for this compound (CAS Number: 2250241-86-0) is not extensively documented in public literature, this guide provides a comprehensive framework for its analysis. As a Senior Application Scientist, the focus here is not merely on data points but on the causal relationships between molecular structure and analytical methodology. This document will guide researchers through the essential properties to be measured, the robust, self-validating protocols to measure them, and the scientific rationale underpinning these experimental choices. We will draw upon data from structurally analogous compounds to establish expected values and contextualize our analytical approach.

Molecular Identity and Structure

The foundational step in any characterization is confirming the identity and structure of the molecule.

-

Chemical Name: (3,4-Difluorophenyl)(phenyl)methanamine hydrochloride

-

Synonyms: 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl

-

CAS Number: 2250241-86-0

-

Molecular Formula: C₁₃H₁₂ClF₂N

-

Molecular Weight: 255.70 g/mol

-

Structure:

The structure features a chiral center at the benzylic carbon, meaning the compound can exist as a racemic mixture of two enantiomers, (R) and (S). This chirality is a critical attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, analytical methods must be capable of distinguishing between them.[1]

Core Physicochemical Properties: Expected Values and Scientific Rationale

The following properties are critical to defining the compound's behavior in both chemical and biological systems. Expected values are inferred from non-fluorinated analogs like 1-phenylethylamine and an understanding of fluorine's electronic effects.

| Property | Expected Value/Range | Scientific Rationale & Significance |

| Appearance | White to off-white crystalline solid | The hydrochloride salt form promotes crystallinity, which is typical for small molecule amine salts used in pharmaceuticals for improved stability and handling.[2] |

| Melting Point (°C) | > 200 °C | The parent compound, phenethylamine HCl, has a melting point of 217 °C.[3] The addition of the second phenyl ring and fluorine atoms increases molecular weight and potentially alters crystal lattice energy. A high melting point generally indicates a stable crystalline structure. |

| pKa | 7.5 - 8.5 | The pKa of the parent phenethylamine is ~9.83.[3] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring will significantly decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering its pKa.[4] This property is critical for predicting solubility at different pH values and receptor binding interactions. |

| Solubility | Soluble in water and methanol; sparingly soluble in less polar organic solvents. | The hydrochloride salt form confers aqueous solubility.[2] The presence of two aromatic rings increases lipophilicity compared to simpler amines. Solubility in buffered solutions (e.g., PBS) is critical for biological assays. |

| LogP / LogD₇.₄ | LogP: ~2.5-3.5; LogD₇.₄: ~1.0-2.0 | The partition coefficient (LogP) will be moderately high due to the two aromatic rings. However, at physiological pH (7.4), the amine will be partially protonated. The distribution coefficient (LogD) at this pH will be lower than the LogP, reflecting the higher aqueous solubility of the ionized form. These values are crucial for predicting membrane permeability and absorption. |

Comprehensive Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and properties of the target compound. This workflow is designed to be a self-validating system, where each step provides confidence in the results of the next.

Caption: A logical workflow for the comprehensive characterization of 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl.

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the key analytical experiments.

Protocol for Purity Determination by HPLC

Causality: A reversed-phase High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the purity of small molecule APIs. The C18 stationary phase provides excellent retention for the aromatic rings, while an acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks and minimizing interactions with residual silanols on the column.[5] UV detection is suitable due to the strong chromophores (phenyl rings).

-

Instrumentation: HPLC system with UV detector.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-22 min: 10% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of ~0.5 mg/mL.

-

Trustworthiness (System Suitability): Before analysis, perform five replicate injections of the standard. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%, and the USP tailing factor should be ≤ 1.5 to ensure the system is performing accurately and precisely.

Protocol for Structural Confirmation by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structure elucidation. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. Critically, for this molecule, ¹⁹F NMR is essential to confirm the 3,4-substitution pattern on the fluorinated ring, as the fluorine atoms will exhibit characteristic chemical shifts and coupling constants (J-coupling) to each other and to adjacent protons.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve ~10 mg of the HCl salt in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.

-

Experiments to Perform:

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. Expect complex aromatic signals and a characteristic signal for the benzylic proton (CH-N).

-

¹³C NMR: Shows all unique carbon environments.

-

¹⁹F NMR: This is crucial. It will show two distinct fluorine signals, confirming the difluoro substitution. The coupling between them will help assign their positions.

-

2D NMR (COSY, HSQC): Used to definitively assign proton and carbon signals and confirm connectivity.

-

-

Data Interpretation: The chemical shifts, integration (for ¹H), and coupling patterns must be consistent with the proposed structure.

Protocol for pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a direct and robust method for determining the pKa of an ionizable group. By titrating the acidic hydrochloride salt with a strong base (NaOH) and monitoring the pH, a titration curve is generated. The pKa is the pH at which half of the amine is in its protonated (ammonium) form and half is in its free base form (the midpoint of the titration curve).

-

Instrumentation: Autotitrator with a calibrated pH electrode.

-

Reagents:

-

0.1 M Standardized HCl.

-

0.1 M Standardized NaOH.

-

High-purity water.

-

-

Procedure:

-

Accurately weigh ~25 mg of the compound into a titration vessel.

-

Dissolve in ~50 mL of water.

-

Titrate the solution with 0.1 M NaOH, recording the pH after each incremental addition of titrant.

-

Plot pH versus the volume of NaOH added.

-

The pKa is determined from the first derivative of the titration curve (identifying the equivalence point) or by calculating the pH at the half-equivalence point.

-

-

Trustworthiness: The system must be calibrated using at least two standard pH buffers (e.g., pH 4.01, 7.00, 10.01) immediately prior to the experiment. The titrants must be standardized against a primary standard.

Stability and Storage Recommendations

Causality: Amine hydrochloride salts are generally stable crystalline solids. However, they can be susceptible to degradation under specific stress conditions. Understanding this profile is crucial for determining appropriate storage and handling procedures and for developing stability-indicating analytical methods.[6]

-

Recommended Storage: Store in a well-sealed container, protected from light, at room temperature (20-25 °C).

-

Stability Profile:

-

Hygroscopicity: While generally stable, hydrochloride salts can be hygroscopic. Storage in a desiccator or with a desiccant is recommended for long-term stability.

-

Thermal Stability: The compound is expected to be thermally stable under normal storage conditions. However, accelerated stability studies (e.g., 40 °C / 75% RH) should be performed to establish a re-test period.[7]

-

Photostability: Aromatic compounds can be susceptible to photolytic degradation. Forced degradation studies under UV/Vis light (ICH Q1B guidelines) are necessary to determine if light-protective packaging is required.

-

pH Stability: The compound is expected to be most stable in acidic conditions where the amine is protonated. In neutral or basic solutions, the free base is more susceptible to oxidative degradation.

-

Conclusion

This guide outlines the essential physicochemical properties and a robust analytical framework for the characterization of 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl. While specific experimental data for this molecule remains sparse in the literature, the principles and protocols detailed herein provide a comprehensive and scientifically rigorous approach for any researcher. By focusing on the causality behind experimental design—from the choice of HPLC mobile phase to the necessity of ¹⁹F NMR—scientists can generate a complete, trustworthy, and validated data package essential for advancing their research and development objectives.

References

-

(2022). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

-

(2021). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. [Link]

-

(2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

-

(2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority, Ghana. [Link]

-

(2021). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]

-

Wikipedia contributors. (2024). Phenethylamine. Wikipedia. [Link]

Sources

Strategic Biological Activity Screening of Novel Phenylmethylamine Derivatives: A Comprehensive Technical Guide

Executive Summary

The phenylmethylamine (benzylamine) scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery. Because of its structural homology to endogenous trace amines, it serves as a critical backbone for designing modulators of monoaminergic transmission. This technical guide outlines a robust, self-validating screening cascade for novel phenylmethylamine derivatives, focusing on two primary pharmacological targets: Monoamine Oxidase B (MAO-B) and Trace Amine-Associated Receptor 1 (TAAR1).

Pharmacological Rationale & Target Selection

Rational drug design relies on understanding the mechanistic relationship between a ligand's architecture and its biological target. Phenylmethylamines are uniquely positioned to interact with key regulators of dopamine and serotonin.

-

Target 1: Monoamine Oxidase B (MAO-B): MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of monoamines. Benzylamine is a natural, highly selective substrate for MAO-B. By introducing specific steric bulk or electron-withdrawing groups (such as sulfonamides) to the phenyl ring, researchers can synthesize potent, reversible MAO-B inhibitors. These 1 [2] are highly sought after for mitigating oxidative stress and managing Parkinson's disease.

-

Target 2: Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is an intracellular G-protein coupled receptor (GPCR) that acts as a rheostat for monoaminergic firing. Activation of TAAR1 blunts dopaminergic hyper-reactivity, making it a prime target for novel antipsychotics. Extensive structure-activity relationship (SAR) studies demonstrate that2 [3] exhibit profound functional selectivity and agonism at TAAR1 [4].

Screening Cascade Architecture

To avoid false positives and ensure translational relevance, the screening cascade must follow a strict logical hierarchy. Primary screening establishes target engagement and potency, while secondary screening filters out compounds with poor cellular health profiles or off-target liabilities.

Figure 1: Hierarchical screening workflow for novel phenylmethylamine derivatives.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls and its ability to bypass chemical interference. The following protocols are engineered to maximize signal-to-background ratios while mitigating the autofluorescence typical of aromatic small-molecule libraries.

High-Throughput Fluorometric MAO-B Inhibition Assay

Causality behind experimental choices: Traditional colorimetric MAO assays lack the sensitivity required for high-throughput screening (HTS) and are easily confounded by the absorbance profiles of test compounds. We utilize the3 [1] because it relies on a coupled enzyme system. MAO-B deaminates the substrate to produce H2O2 . Horseradish peroxidase (HRP) then uses this H2O2 to oxidize Amplex Red into resorufin. Resorufin's long-wavelength emission (~585 nm) effectively circumvents the blue/green autofluorescence inherent to many phenylmethylamine derivatives.

Figure 2: Mechanistic pathway of the Amplex Red MAO-B fluorometric inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 2X working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine (a specific MAO-B substrate) in 1X sodium phosphate reaction buffer (pH 7.4).

-

Compound Plating: Dispense 50 µL of test phenylmethylamine derivatives (serial dilutions from 10 µM to 0.1 nM) into a black, flat-bottom 96-well microplate. Include pargyline (a known irreversible MAO-B inhibitor) as a positive control, and vehicle (DMSO <1% final) as a negative control.

-

Enzyme Addition: Add 50 µL of purified human recombinant MAO-B enzyme (diluted to 20 µg/mL) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the active site.

-

Reaction Initiation: Add 100 µL of the Amplex Red/HRP/benzylamine working solution to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (excitation 530 nm, emission 590 nm) for 30 minutes at 37°C.

-

Data Validation: Calculate the IC50 by plotting the initial velocity (the linear slope of fluorescence over time) against the log concentration of the inhibitor.

TAAR1 Functional Agonism: cAMP Accumulation Assay

Causality behind experimental choices: Because TAAR1 is a Gs -coupled receptor, agonist binding directly activates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). Measuring intracellular cAMP via a Homogeneous Time-Resolved Fluorescence (HTRF) assay provides a self-validating, functional readout of receptor agonism that is vastly superior to simple binding affinity assays.

Figure 3: Gs-coupled TAAR1 signal transduction and functional assay detection pathway.

Step-by-Step Protocol:

-

Cell Preparation: Culture HEK-293 cells stably expressing human TAAR1. Harvest and resuspend the cells in an assay buffer supplemented with 0.5 mM IBMX (a broad-spectrum phosphodiesterase inhibitor essential for preventing the rapid degradation of synthesized cAMP).

-

Compound Incubation: Plate 1,000 cells/well in a 384-well low-volume white microplate. Add the test phenylmethylamine derivatives (in a 10-point serial dilution) and incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate) formulated directly into the cell lysis buffer.

-

Signal Equilibration: Incubate the plate for 1 hour at room temperature, strictly protected from light.

-

Measurement: Read the plate on an HTRF-compatible microplate reader (excitation at 337 nm, dual emission at 620 nm and 665 nm).

-

Data Validation: Calculate the 665/620 nm emission ratio. Because this is a competitive immunoassay, the specific FRET signal is inversely proportional to the concentration of intracellular cAMP. Plot the dose-response curve to determine the EC50 .

Data Interpretation & Hit Triage

Hit triage requires a multidimensional view of a compound's biological profile. A successful lead candidate must demonstrate high potency at the primary target (low IC50 or EC50 ) while maintaining a wide therapeutic window (low cytotoxicity).

Below is a structured data summary representing the triage of hypothetical phenylmethylamine derivatives based on the methodologies described above:

| Compound ID | Structural Modification | MAO-B Inhibition ( IC50 , µM) | TAAR1 Agonism ( EC50 , nM) | Cytotoxicity ( CC50 , µM) | Triage Decision |

| PMA-001 | Unsubstituted Benzylamine | 15.20 ± 1.10 | >10,000 | >100 | Discard (Weak Activity) |

| PMA-042 | 4-Sulfonamide substitution | 0.04 ± 0.01 | 4,500 ± 210 | >100 | Advance (MAO-B Lead) |

| PMA-088 | N-methyl-2-methoxybenzyl | 8.45 ± 0.60 | 24.0 ± 2.5 | 85.5 | Advance (TAAR1 Lead) |

| PMA-091 | N,N-dimethyl-4-chloro | 1.12 ± 0.08 | 150.0 ± 12.0 | 5.2 | Discard (High Toxicity) |

| Pargyline | Positive Control (MAO-B) | 0.02 ± 0.005 | N/A | >100 | Assay Validated |

Conclusion

The successful biological screening of novel phenylmethylamine derivatives hinges on aligning chemical design with rigorous, mechanism-based assay protocols. By utilizing continuous fluorometric assays for MAO-B and HTRF-based functional readouts for TAAR1, researchers can confidently identify high-quality hits. Ensuring that these assays are self-validating—through the use of specific substrates, kinetic measurements, and proper phosphodiesterase inhibition—is paramount for advancing these compounds into secondary ADME/Tox testing and eventual clinical development.

References

- Title: Amplex Red Monoamine Oxidase Assay Kit - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL

- Source: PubMed Central (PMC)

- Title: Discovery of N-Substituted (2-Phenylcyclopropyl)

- Source: PubMed Central (PMC)

Sources

The Privileged Benzylamine Pharmacophore: A Comprehensive Guide to Discovery, Synthesis, and Therapeutic Application

Executive Summary

In contemporary medicinal chemistry, the search for "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. Among these, substituted benzylamine compounds have emerged as highly versatile pharmacophores. Characterized by an aromatic ring linked to an amine via a methylene bridge, this scaffold provides a unique combination of lipophilicity, hydrogen-bonding capability, and rotational flexibility.

As a Senior Application Scientist, I have observed that the success of benzylamine derivatives is rarely accidental. It stems from the precise spatial arrangement of substituents that allow the molecule to navigate complex binding pockets. This whitepaper provides an in-depth technical analysis of the discovery, structural optimization, and synthesis of substituted benzylamines, grounded in recent breakthroughs across anti-mycobacterial, oncological, and neuroprotective drug discovery programs.

Structural Biology & Pharmacophore Rationale

The pharmacological utility of substituted benzylamines is driven by three distinct structural vectors:

-

The Aromatic Ring (Ring A): Serves as a hydrophobic anchor, engaging in π−π stacking or cation- π interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within target active sites.

-

The Benzylic Position ( CH2 ): Acts as a flexible hinge. Substitution at this carbon (e.g., adding a methyl group to create an α -methylbenzylamine) introduces chirality, allowing for stereospecific binding and limiting rotational degrees of freedom to lock the molecule into a bioactive conformation.

-

The Amine Nitrogen: Typically protonated at physiological pH (pKa ~9.0), this basic center acts as a potent hydrogen-bond donor and acceptor. It frequently interacts with acidic residues (Aspartate or Glutamate) in the solvent-exposed regions of binding pockets.

For example, in the discovery of anti-mycobacterial agents targeting the acetyltransferase Eis, researchers found that a meta-relationship between a substituted benzyloxy moiety and the benzylamine core provided critical rotational flexibility. This allowed the solvent-exposed nitrogen atom to form a stable 3.0 Å hydrogen bond with the hydroxyl sidechain of Asp26, effectively anchoring the inhibitor[1].

Caption: Structure-Activity Relationship (SAR) logic for the substituted benzylamine pharmacophore.

Synthetic Methodology: Microwave-Assisted Reductive Amination

The most robust and scalable method for synthesizing substituted benzylamines is reductive amination . Traditional methods using sodium cyanoborohydride ( NaBH3CN ) can be slow and generate toxic byproducts. In modern drug discovery workflows, microwave-assisted reductive amination using sodium triacetoxyborohydride ( NaBH(OAc)3 ) is preferred.

Causality & Logic: Microwave irradiation provides rapid, uniform heating, overcoming the activation energy barrier for sterically hindered ketones and amines. NaBH(OAc)3 is chosen over NaBH3CN because it is milder, less toxic, and highly selective for imines over aldehydes/ketones, preventing premature reduction of the starting carbonyl compound[2].

Standard Operating Protocol (Self-Validating System)

-

Imine Formation:

-

Combine the substituted benzaldehyde/acetophenone (1.0 eq) and the primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

-

Validation: Add catalytic acetic acid (0.1 eq) to lower the pH to ~4-5, which accelerates imine formation without protonating the amine entirely.

-

-

Microwave Irradiation (Step 1):

-

Seal the vessel and irradiate at 80°C for 10 minutes.

-

Validation: Monitor via LC-MS to confirm >95% conversion to the intermediate imine/iminium ion.

-

-

Reduction:

-

Cool to room temperature. Add NaBH(OAc)3 (1.5 eq) in one portion.

-

-

Microwave Irradiation (Step 2):

-

Irradiate at 80°C for an additional 15 minutes.

-

-

Quenching & Extraction:

-

Quench the reaction with saturated aqueous NaHCO3 to neutralize excess acid and decompose unreacted hydride. Extract with dichloromethane (DCM).

-

-

Purification:

-

Dry the organic layer over Na2SO4 , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent streaking of the basic amine).

-

Caption: Workflow for microwave-assisted reductive amination of benzylamines.

Therapeutic Case Studies & Quantitative Data

The adaptability of the benzylamine scaffold is best illustrated by its successful deployment across disparate therapeutic areas. By tuning the substituents, researchers can achieve high selectivity for entirely different protein targets.

Case Study A: Anti-Mycobacterial Agents (Acetyltransferase Eis Inhibitors)

Mycobacterium tuberculosis (Mtb) develops resistance to aminoglycoside antibiotics (like kanamycin) by upregulating the acetyltransferase enzyme Eis, which acetylates and inactivates the drug. Researchers discovered that substituted benzyloxy-benzylamines act as potent competitive inhibitors of Eis. The benzylamine core occupies the same binding cavity as the aminoglycoside, preventing acetylation and restoring Mtb susceptibility to kanamycin[1].

Caption: Mechanism of action for benzylamine-based Eis inhibitors in restoring Mtb susceptibility.

Case Study B: Oncology (17β-HSD3 Inhibitors)

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) is a critical enzyme in the biosynthesis of testosterone and a prime target for prostate cancer therapy. A series of N-substituted aryl benzylamines were developed as potent inhibitors. SAR studies revealed that incorporating a hydrophobic group on the benzylamine linker allowed the molecule to mimic the natural steroid substrate, filling a spatial void in the active site and driving IC50 values down to ~74 nM[2].

Case Study C: Neuroprotection (Kv2.1 Channel Inhibitors)

Voltage-gated potassium channels (Kv2.1) are implicated in neuronal apoptosis following ischemic stroke. Researchers designed 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives (which contain a heavily substituted benzylamine side chain). The methyl-substituted benzylamine segment extends into a specific subpocket formed by Ala406 and Val402, generating critical hydrophobic interactions that confer high selectivity for Kv2.1 over other potassium channels, yielding neuroprotective effects[3].

Quantitative SAR Data Summary

The following table synthesizes the pharmacological data from the aforementioned discovery programs, highlighting how specific substitutions dictate target affinity.

| Compound Class / Target | Key Substitution | Primary Indication | Potency ( IC50 ) | Mechanism / Binding Rationale |

| Eis Acetyltransferase | 4-chlorobenzyloxy moiety | Tuberculosis (Mtb) | ~1.0 μM | Competes with aminoglycosides; H-bonds with Asp26[1]. |

| 17β-HSD3 | N-[2-(4-chlorophenoxy)phenyl] | Prostate Cancer | 74 - 76 nM | Hydrophobic bulk mimics steroid substrate in active site[2]. |

| Kv2.1 Channel | α -methyl aromatic heterocyclic | Neuroprotection | 0.05 μM | Benzylamine side chain engages Ala406/Val402 subpocket[3]. |

| Coumarin Hybrids | Halogenated benzylamine | Antimicrobial | < 5.0 μg/mL (MIC) | Halogens enhance interaction with bacterial membrane proteins[4]. |

High-Throughput Screening (HTS) Validation Protocol

To accurately assess the IC50 of newly synthesized benzylamine libraries, a robust biochemical assay is required. The following is a generalized fluorescence-based enzymatic screening protocol (adapted for targets like Eis or 17β-HSD3).

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20 to prevent non-specific aggregation).

-

Compound Plating: Dispense benzylamine compounds into 384-well black microtiter plates using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (ranging from 10 μM to 0.5 nM).

-

Enzyme Addition: Add the purified recombinant enzyme to the wells. Incubate for 15 minutes at room temperature to allow for pre-binding of the inhibitor.

-

Reaction Initiation: Add the substrate and cofactor (e.g., Acetyl-CoA for Eis, or NADP+ for dehydrogenases) conjugated to a fluorophore to initiate the reaction.

-

Kinetic Readout: Monitor fluorescence continuously for 30 minutes using a microplate reader.

-

Data Analysis: Calculate initial velocities. Normalize data against positive controls (known inhibitors) and negative controls (DMSO vehicle). Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 .

Expert Insight: Benzylamines, due to their basic nitrogen, can sometimes sequester assay components or adhere to plasticware. The inclusion of 0.01% Tween-20 in the assay buffer is a critical causality-driven step to ensure that the observed IC50 reflects true target engagement rather than assay artifact.

Future Perspectives

The substituted benzylamine scaffold remains a goldmine for medicinal chemists. Future developments are heavily leaning toward Targeted Protein Degradation (PROTACs) . Because the benzylamine moiety is highly modular and easily synthesized via reductive amination, it serves as an excellent ligand headgroup or linker attachment point for recruiting E3 ligases. Furthermore, the predictable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of benzylamines—often exhibiting excellent oral bioavailability and blood-brain barrier penetration—ensure that compounds discovered in vitro have a high probability of translating into in vivo success[5].

References

- Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity Source: PMC / National Institutes of Health URL

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 Source: PMC / National Institutes of Health URL

- Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.

- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: The Open Medicinal Chemistry Journal URL

- Coumarin derivatives and benzylamine derivatives with biological activity Source: ResearchGate URL

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

Pharmacological Profiling and Target Deconvolution of 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl

Executive Summary

The compound 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl (also known as (3,4-difluorophenyl)(phenyl)methanamine hydrochloride) represents a highly tunable, privileged pharmacophore in neuropharmacology. Built upon a benzhydrylamine (diarylmethylamine) core, this molecule is structurally primed to interact with central nervous system (CNS) targets, most notably monoamine transporters and voltage-gated ion channels. This technical guide outlines the structural rationale, predicted pharmacological profile, and the self-validating experimental protocols required to systematically deconvolve its therapeutic targets.

Structural Analysis & Pharmacophore Rationalization

To understand the therapeutic potential of 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl, we must deconstruct its two primary structural domains:

The Benzhydrylamine Core

Diarylmethylamines are foundational scaffolds in medicinal chemistry. The spatial arrangement of two distinct phenyl rings attached to a single carbon bearing an amine group creates a distinct V-shaped conformation. This geometry is highly complementary to the orthosteric binding sites of the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[1]. Furthermore, the primary amine, when protonated at physiological pH (as ensured by its hydrochloride salt form), forms critical electrostatic interactions (salt bridges) with conserved aspartate residues (e.g., Asp79 in human DAT) within the transporter pore.

The 3,4-Difluoro Substitution

The strategic placement of fluorine atoms at the 3 and 4 positions of one phenyl ring fundamentally alters the molecule's physicochemical and pharmacokinetic landscape:

-

Metabolic Stability: The highly electronegative fluorine atoms form extremely strong C-F bonds (approx. 116 kcal/mol). This substitution effectively blocks cytochrome P450 (specifically CYP2D6 and CYP3A4) mediated aromatic hydroxylation, a common metabolic liability of unsubstituted phenyl rings. This leads to a significantly extended in vivo half-life[2].

-

Lipophilicity and BBB Penetration: Fluorine substitution reduces the basicity of the adjacent amine slightly while increasing the overall lipophilicity (LogP) of the molecule. This optimization is critical for passive diffusion across the blood-brain barrier (BBB), ensuring high CNS penetrance[2].

Target Affinity: The electron-withdrawing nature of the fluorine atoms alters the electrostatic potential of the aromatic ring, potentially enhancing π

π stacking or halogen bonding with aromatic residues (like Tyrosine and Phenylalanine) deep within the binding pockets of monoamine transporters or NMDA receptors[3].Quantitative Data: Predicted Pharmacological Profile

Based on structure-activity relationship (SAR) models of halogenated benzhydrylamines, the following table summarizes the predicted quantitative metrics for 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl compared to an unsubstituted reference.

| Property / Assay | 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl (Predicted) | Unsubstituted Benzhydrylamine (Reference) | Rationale for Variance |

| LogP (Lipophilicity) | ~3.2 | ~2.5 | Fluorine substitution increases lipophilicity, directly enhancing BBB penetration. |

| DAT Affinity ( Ki ) | 150 - 300 nM | > 1000 nM | The 3,4-difluoro motif enhances hydrophobic interactions within the DAT S1 binding pocket. |

| SERT Affinity ( Ki ) | 50 - 150 nM | > 500 nM | Para/meta-halogenation on diaryl scaffolds traditionally shifts selectivity toward SERT. |

| Metabolic Half-life ( t1/2 ) | > 4 hours | < 2 hours | C-F bonds sterically and electronically block CYP450-mediated aromatic oxidation. |

Experimental Protocols: Self-Validating Target Deconvolution

To empirically validate these predicted targets, researchers must employ robust, self-validating assay systems. The following protocols are adapted from the gold-standard methodologies established by the4[4].

Protocol 1: Radioligand Competition Binding Assay (Primary Screen)

Objective: Determine the absolute thermodynamic binding affinity ( Ki ) of the compound at human DAT, SERT, and NET.

Causality & Design Choices:

-

Cell Line: HEK293 cells stably expressing human transporters are used because they lack endogenous monoamine transporters, providing a near-zero background signal and a high Signal-to-Noise (S/N) ratio[5].

-

Filter Treatment: Glass fiber (GF/B) filters are pre-soaked in 0.5% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass, preventing the positively charged amine of our test compound from binding non-specifically to the filter.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK293 cells expressing the target transporter. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer.

-

Assay Assembly: In a 96-well plate, combine:

-

50 µL of 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl (11-point serial dilution from 10μM to 0.1nM ).

-

50 µL of radioligand ( [3H] WIN 35,428 for DAT; [3H] citalopram for SERT).

-

100 µL of membrane suspension (approx. 15 µg protein/well).

-

-

Equilibration: Incubate the plates in the dark at room temperature for 90 minutes. Causality: 90 minutes ensures the binding kinetics reach steady-state equilibrium, a strict requirement for accurate Ki calculation.

-

Harvesting: Rapidly filter the reaction through the PEI-soaked GF/B plates using a vacuum manifold. Wash three times with 300 µL of ice-cold wash buffer to trap the receptor-bound radioligand while flushing away unbound ligand.

-

Self-Validation (Quality Control): Include a known reference inhibitor (e.g., Cocaine for DAT, Fluoxetine for SERT) to calculate the Z′ -factor. The assay is only valid if Z′>0.5 .

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Protocol 2: Functional Fluorescent Uptake Assay (Secondary Screen)

Objective: Confirm that binding translates to functional antagonism (reuptake inhibition) rather than mere silent binding or transport reversal (efflux).

Step-by-Step Methodology:

-

Seed HEK293-DAT/SERT cells into black, clear-bottom 96-well plates at 40,000 cells/well. Incubate overnight.

-

Aspirate media and wash cells with 1x HBSS buffer (pH 7.4).

-

Add 50 µL of the test compound at varying concentrations and incubate for 30 minutes at 37°C to allow target engagement[5].

-

Add 25 µL of a proprietary fluorescent monoamine mimetic (e.g., Molecular Devices Neurotransmitter Transporter Uptake Dye).

-

Incubate for an additional 30 minutes at 37°C. As the dye is transported into the cell, its fluorescence increases exponentially.

-

Measure intracellular fluorescence (Excitation: 440 nm, Emission: 520 nm) using a microplate reader. A decrease in fluorescence relative to vehicle control validates functional reuptake inhibition[5].

Visualizing Workflows and Mechanisms

To synthesize the technical approach and the predicted mechanism of action, the following diagrams map the logical progression of drug development and cellular signaling for this compound.

Target deconvolution workflow for 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl.

Mechanism of monoamine transporter inhibition and downstream signaling cascades.

Conclusion

1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl is a highly promising chemical probe. By leveraging the benzhydrylamine scaffold and optimizing it with a 3,4-difluoro substitution, researchers can exploit enhanced metabolic stability and lipophilicity. Subjecting this compound to rigorous, self-validating radioligand and functional uptake assays will conclusively map its therapeutic utility, likely positioning it as a potent modulator of monoaminergic signaling with potential applications in mood disorders, ADHD, or cognitive enhancement.

References

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Royal Society of Chemistry.

- Purser, S., et al. (2008). Full article: The role of fluorine in medicinal chemistry. Chemical Society Reviews.

- Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS One.

- National Institute of Mental Health (NIMH). NIMH Psychoactive Drug Screening Program - PDSP. University of North Carolina.

- Dutta, A. K., et al. (2001). Structure−Activity Relationship Studies of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Derivatives and Their N-Analogues: Evaluation of Behavioral Activity of O- and N-Analogues and Their Binding to Monoamine Transporters. Journal of Medicinal Chemistry. ACS Publications.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]

- 5. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues | PLOS One [journals.plos.org]

Application Note: In Vitro Pharmacological Profiling of 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl

Target Audience: Researchers, assay developers, and drug discovery scientists. Content Focus: Cell culture methodologies, target engagement assays, and physicochemical handling.

Mechanistic Rationale & Chemical Logic

As a Senior Application Scientist, I frequently encounter novel synthetic probes where poor handling or suboptimal assay design masks their true biological activity. 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl is a highly specialized, fluorinated benzhydrylamine derivative. Benzhydrylamines share structural homology with benzylamines[1] and phenethylamines[2], which are classic pharmacophores for central nervous system (CNS) targets.

Specifically, benzhydrylamine derivatives are well-documented inhibitors of monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT)[3]. Furthermore, bulky diarylmethylamines frequently exhibit off-target or secondary modulation of Voltage-Gated Calcium Channels (VGCCs).

The strategic addition of fluorine atoms at the 3,4-positions of the phenyl ring is a proven medicinal chemistry technique to enhance lipophilicity and block oxidative metabolism by cytochrome P450 enzymes, a property observed in related fluorinated building blocks[4]. However, this increased lipophilicity introduces specific challenges in in vitro cell culture, primarily regarding aqueous solubility and plasma protein binding.

Why the Hydrochloride (HCl) Salt?

The free base of this compound is highly lipophilic and prone to oiling out in aqueous media. Utilizing the hydrochloride (HCl) salt is a critical experimental choice: it forces the formation of a stable, crystalline solid with significantly higher aqueous solubility. This allows researchers to keep the final Dimethyl Sulfoxide (DMSO) concentration in cell culture below 0.1%, preventing vehicle-induced cytotoxicity.

Fig 1: Mechanistic pathways of the benzhydrylamine probe on monoamine transporters and VGCCs.

Formulation Strategy & Physicochemical Profile

To ensure a self-validating protocol, formulation must be strictly controlled. The table below summarizes the physicochemical properties and their direct impact on cell culture handling.

| Property | Value | Experimental Rationale / Impact on Cell Culture |

| Molecular Formula | C13H11F2N • HCl | Small molecule size ensures rapid diffusion across cell membranes. |

| Salt Form | Hydrochloride (HCl) | Enhances aqueous solubility; prevents the free-base from precipitating. |

| Lipophilicity (LogP) | ~3.2 (Estimated) | High membrane permeability; requires serum-free assay conditions to prevent artificial IC50 shifts due to protein binding. |

| Stock Solubility | >50 mM in DMSO | Allows for high-concentration master stocks. |

| Working Vehicle | < 0.1% DMSO | Prevents DMSO-induced membrane permeabilization in sensitive neural cells. |

Reconstitution Protocol

-

Equilibration: Allow the lyophilized HCl salt to equilibrate to room temperature in a desiccator before opening to prevent condensation, which can degrade the powder.

-

Master Stock: Dissolve in anhydrous DMSO to create a 10 mM master stock. Vortex for 30 seconds.

-

Storage: Aliquot into single-use opaque vials (to prevent potential photolytic degradation) and store at -20°C. Avoid freeze-thaw cycles.

Experimental Protocols

The following protocols are designed as self-validating systems . Every assay includes internal quality control (QC) checks to ensure that the biological response is due to the compound and not assay artifacts.

Protocol A: Monoamine Transporter (DAT/SERT) Fluorescent Uptake Assay

This assay measures the ability of the compound to block the reuptake of a fluorescent substrate (e.g., ASP+) in transfected cells.

1. Cell Seeding:

-

Seed HEK293 cells stably expressing hDAT or hSERT at 40,000 cells/well in a poly-D-lysine (PDL) coated 96-well black, clear-bottom plate.

-

Causality: PDL coating is mandatory. The subsequent wash steps will easily detach standard HEK293 cells, ruining the optical read.

2. Wash Step (Critical):

-

Aspirate growth media and wash cells twice with 100 μL of warm Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).

-

Causality: Standard culture media contains 10% Fetal Bovine Serum (FBS). The highly lipophilic difluorophenyl moiety will bind to serum albumin, artificially reducing the free concentration of the drug and falsely inflating your IC50 values.

3. Compound Pre-incubation:

-

Add 50 μL of 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl diluted in Assay Buffer (dose-response range: 0.1 nM to 10 μM).

-

Self-Validation Check: Always include a vehicle control (0.1% DMSO) for maximum uptake, and a positive control (10 μM Nomifensine for DAT; 10 μM Fluoxetine for SERT) to define non-specific background uptake.

-

Incubate for 30 minutes at 37°C to allow the compound to reach binding equilibrium.

4. Substrate Addition & Detection:

-

Add 50 μL of 2 μM ASP+ fluorescent substrate. Incubate for 15 minutes at room temperature.

-

Read fluorescence (Ex/Em = 450/590 nm) on a microplate reader.

Protocol B: Intracellular Calcium Flux Imaging (VGCC Modulation)

Because benzhydrylamines can exhibit off-target calcium channel blockade, counter-screening in SH-SY5Y cells (which endogenously express VGCCs) is highly recommended.

1. Dye Loading:

-

Seed SH-SY5Y cells at 50,000 cells/well. After 24h, add 50 μL of 4 μM Fluo-4 AM in Assay Buffer containing 2.5 mM Probenecid .

-

Causality: SH-SY5Y cells express robust organic anion transporters that will pump the Fluo-4 dye out of the cell. Probenecid blocks these transporters, ensuring the dye remains intracellular for a high signal-to-noise ratio.

2. Compound Incubation & Stimulation:

-

Wash cells twice, then add the test compound (0.1 nM - 10 μM) and incubate for 20 minutes.

-

Place the plate in a kinetic fluorescence reader (Ex/Em = 494/516 nm). Record baseline for 10 seconds.

-

Inject 50 mM KCl to depolarize the membrane and force VGCCs open. Record peak fluorescence for 60 seconds.

-

Self-Validation Check: Use 10 μM Nifedipine as a positive control for complete VGCC blockade.

Fig 2: Step-by-step in vitro workflow for evaluating 1-(3,4-Difluorophenyl)-1-phenylmethylamine.

Data Presentation & Quality Control Metrics

To ensure trustworthiness, quantitative data from these assays must pass strict Quality Control (QC) thresholds before IC50 values are calculated. The Z'-factor is the industry standard for evaluating assay robustness.

| Assay Parameter | DAT Uptake Assay | SERT Uptake Assay | VGCC Calcium Flux |

| Cell Line | HEK293-hDAT | HEK293-hSERT | SH-SY5Y |

| Primary Readout | ASP+ Fluorescence | ASP+ Fluorescence | Fluo-4 AM Peak Fluorescence |

| Positive Control | Nomifensine (10 μM) | Fluoxetine (10 μM) | Nifedipine (10 μM) |

| Required Z'-Factor | > 0.65 (Excellent) | > 0.60 (Excellent) | > 0.55 (Acceptable) |

| Vehicle Tolerance | < 0.5% DMSO | < 0.5% DMSO | < 0.2% DMSO |

Note: A Z'-factor below 0.5 indicates excessive well-to-well variability, often caused by pipetting errors during the wash steps or uneven PDL coating. If Z' < 0.5, the assay data should be discarded and repeated.

References

-

Benzylamine. Wikipedia. Available at: [Link]

-

Phenethylamine. Wikipedia. Available at:[Link]

-

Structure−Activity Relationship Studies of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Derivatives and Their N-Analogues: Evaluation of Behavioral Activity of O- and N-Analogues and Their Binding to Monoamine Transporters. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

3,5-Difluorobenzylamine (CID 145211). PubChem. Available at:[Link]

Sources

Strategic Integration of Difluorophenyl Scaffolds in Medicinal Chemistry: Design, Metabolic Stability, and Target Affinity

Introduction

In the realm of rational drug design, fluorine substitution is a transformative tool. Among fluorinated motifs, the difluorophenyl group (e.g., 2,4-difluorophenyl, 5,6-difluorophenyl) has emerged as a privileged scaffold. As a Senior Application Scientist, I approach the incorporation of this moiety not merely as a structural tweak, but as a calculated intervention to modulate a molecule's physicochemical properties, shield it from enzymatic degradation, and dictate its spatial orientation within complex biological targets. This guide explores the mechanistic causality behind difluorophenyl integration, supported by quantitative efficacy data and self-validating experimental protocols.

Mechanistic Rationale for Difluorophenyl Incorporation

The decision to incorporate a difluorophenyl moiety into a drug candidate is driven by two primary pharmacological objectives:

A. Metabolic Shielding via Cytochrome P450 (CYP450) Evasion

Drug clearance is frequently driven by CYP450-mediated oxidative metabolism at labile C-H bonds (particularly benzylic, allylic, and aromatic positions). Fluorine forms one of the strongest single bonds with carbon (~485 kJ/mol)[1]. By replacing vulnerable hydrogen atoms with fluorine at specific positions (e.g., the ortho and para positions of a phenyl ring), medicinal chemists create a "metabolic block"[1]. This shielding prevents oxidative cleavage by isoenzymes such as CYP3A4 and CYP2B6, thereby prolonging the drug's half-life, reducing dosage frequency, and enhancing systemic bioavailability[1].

B. Enhanced Target Affinity through Multipole Interactions

Beyond metabolic stability, the high electronegativity of the two fluorine atoms withdraws electron density from the aromatic ring, altering its quadrupole moment. This electronic modulation, combined with the unique steric profile of the difluorophenyl group, allows it to engage in highly specific halogen-protein and π-π stacking interactions. In HIV-1 integrase strand transfer inhibitors (INSTIs) like Dolutegravir, the 2,4-difluorobenzyl group acts as a precise structural key, inserting into a conserved hydrophobic pocket to displace the terminal nucleotide of the viral DNA[2][3].

Visualizing the Impact: Workflows and Mechanisms

To conceptualize the dual utility of the difluorophenyl group, the following logical architectures map its impact on pharmacokinetics and pharmacodynamics.

Logical flow of metabolic shielding via difluorophenyl substitution preventing CYP450 oxidation.

Dual-action binding mechanism of INSTIs utilizing a 2,4-difluorobenzyl moiety.

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of these mechanistic principles into clinical efficacy is best demonstrated through comparative QSAR data across varied therapeutic targets.

| Compound / Scaffold | Target Enzyme | Difluorophenyl Position | Key Efficacy / Pharmacokinetic Metric | Ref |

| Dolutegravir (DTG) | HIV-1 Integrase | 2,4-difluorobenzyl | Sub-nanomolar IC50; High resilience to G140S/Q148H resistance mutations. | [4][5] |

| Olaparib Analogs (Cmpd 56) | PARP1 | 2,4-difluorophenyl linker | IC50 = 2.2–4.4 nmol/L; Superior aqueous solubility (1628 μg/mL at pH 1.0). | [6] |

| Pyrazine-carboxamide 26 | BACE1 | 5,6-difluorophenyl | IC50 = 0.9 nM; Excellent metabolic stability; Low DDI risk (CYP2C8 IC50 = 5 μM). | [7] |

| Sulfonamide 3s | B-Raf(V600E) | 2,4-difluorophenyl | Low nanomolar IC50; Induces significant in vivo tumor regression without toxicity. | [8] |

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the impact of difluorophenyl incorporation, assays must be designed to isolate the specific variable (e.g., metabolic clearance or target binding) while controlling for confounding factors.

Protocol A: Self-Validating In Vitro CYP450 Metabolic Stability Assay

Objective: To quantify the intrinsic clearance ( CLint ) of a difluorophenyl-modified compound versus its unsubstituted analog, proving causality between fluorination and CYP450 evasion.

Causality & Validation Design: This assay utilizes Human Liver Microsomes (HLMs). A critical self-validating step is the inclusion of a "Minus-NADPH" negative control. Because CYP450 enzymes obligately require NADPH as an electron donor, any degradation observed in the absence of NADPH indicates chemical instability or non-CYP-mediated hydrolysis, rather than the targeted CYP450 oxidative metabolism.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 .

-

Microsome Suspension: Thaw HLMs on ice. Dilute into the buffer to achieve a final protein concentration of 0.5 mg/mL.

-

Spiking: Introduce the difluorophenyl test compound and the unsubstituted control into separate HLM suspensions (Final compound concentration = 1 μM; ensure DMSO remains < 0.1% to prevent enzyme inhibition).

-

Pre-Incubation: Incubate the mixtures at 37°C for 5 minutes to achieve thermal equilibrium.

-

Reaction Initiation (The Validation Step):

-

Test Arm: Add NADPH regenerating system (final concentration 1 mM) to initiate CYP450 activity.

-

Control Arm: Add an equivalent volume of buffer (Minus-NADPH control).

-

-

Kinetic Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots.

-

Quenching: Immediately quench the extracted aliquots in 150 μL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

-

Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate CLint and half-life ( t1/2 ) by plotting the natural log of the remaining compound percentage against time.

Protocol B: HIV-1 Integrase Strand Transfer Inhibition Assay

Objective: To validate the binding efficacy and steric hindrance provided by the 2,4-difluorobenzyl moiety in preventing viral DNA integration.

Causality & Validation Design: This assay uses FRET or fluorescence-based detection to monitor the covalent linkage of viral donor DNA to host target DNA. Raltegravir is used as a positive control to validate assay sensitivity, while a DMSO-only well establishes the uninhibited baseline.

Step-by-Step Methodology:

-

Oligonucleotide Assembly: Anneal a biotinylated donor DNA sequence (mimicking the processed viral LTR ends) and a FITC-labeled target DNA sequence (mimicking host chromatin).

-

Pre-Integration Complex (PIC) Formation: Incubate recombinant HIV-1 integrase (400 nM) with the biotinylated donor DNA (20 nM) in a reaction buffer (20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2 ) for 30 minutes at room temperature.

-

Inhibitor Binding: Add serial dilutions of the difluorophenyl INSTI candidate. Incubate for 15 minutes to allow the 2,4-difluorobenzyl group to occupy the hydrophobic pocket and the core to chelate the Mg2+ ions.

-

Strand Transfer Initiation: Add the FITC-labeled target DNA to initiate the reaction. Incubate at 37°C for 60 minutes.

-

Termination & Capture: Quench the reaction with EDTA (final concentration 50 mM). Transfer the mixture to a streptavidin-coated 96-well microplate to capture the biotinylated donor DNA. Wash extensively to remove unbound FITC-target DNA.

-

Quantification: Measure fluorescence (Excitation: 490 nm, Emission: 520 nm). A decrease in fluorescence directly correlates with the difluorophenyl compound's ability to block the strand transfer. Calculate the IC50 using non-linear regression analysis.

References

-

Improved Metabolic Stability (File 1). SDI Article. Available at: [Link]

-

EMDB-29307: Structure of WT HIV-1 intasome bound to Dolutegravir. PDBj. Available at: [Link]

-

HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants. NIH PMC. Available at: [Link]

-

Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. NIH PMC. Available at:[Link]

-

Targeting the BACE1 Active Site Flap Leads to a Potent Inhibitor That Elicits Robust Brain Aβ Reduction in Rodents. NIH PMC. Available at: [Link]

-

N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Publications. Available at: [Link]

-

8FND: Structure of E138K HIV-1 intasome with Dolutegravir bound. RCSB PDB. Available at: [Link]

-

Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes. NIH PMC. Available at: [Link]

Sources

- 1. files.sdiarticle5.com [files.sdiarticle5.com]

- 2. EMDB-29307: Structure of WT HIV-1 intasome bound to Dolutegravir - Yorodumi [pdbj.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Comprehensive Analytical Methods for the Quantification of Phenylmethylamine Hydrochloride

Executive Summary

Phenylmethylamine hydrochloride (commonly known as benzylamine hydrochloride) is a critical primary amine salt utilized extensively as a synthetic intermediate, a derivatizing agent, and an analytical standard in pharmaceutical development. Its quantification presents unique analytical challenges: the highly polar nature of the protonated amine leads to poor retention on standard reversed-phase columns, and its relatively weak UV chromophore limits detection sensitivity for trace-level analysis.

This application note details two orthogonal, self-validating methodologies tailored to different analytical requirements: a highly sensitive HPLC-FLD method utilizing pre-column derivatization for trace quantification, and a highly precise non-aqueous potentiometric titration for bulk purity determination.

Strategic Overview & Causality

Trace Analysis via HPLC-FLD (Pre-column OPA Derivatization)

-

The Challenge : Phenylmethylamine lacks a strong, extended chromophore, making direct UV detection at low concentrations (e.g., impurity profiling or bioanalysis) unreliable. Furthermore, the polar amine group causes peak tailing and poor retention on C18 stationary phases.

-

The Solution : Pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (such as 3-mercaptopropionic acid or 2-mercaptoethanol) under alkaline conditions.

-

Mechanism (Causality) : The primary amine of phenylmethylamine reacts rapidly with OPA and the thiol to form a highly fluorescent, less polar 1-alkylthio-2-alkyl-substituted isoindole derivative[1]. This transformation shifts the detection modality to fluorescence (excitation ~340 nm, emission ~450 nm) for sub-picogram sensitivity and increases the hydrophobicity of the analyte, ensuring excellent peak shape and retention on standard reversed-phase columns.

Bulk Purity Determination via Non-Aqueous Titration

-

The Challenge : In aqueous media, the amine hydrochloride salt is too weakly acidic to yield a sharp, distinct inflection point during standard acid-base titration.

-

The Solution : Non-aqueous titration using perchloric acid in glacial acetic acid.

-

Mechanism (Causality) : The addition of mercuric acetate to the sample solution complexes the chloride ions to form undissociated mercuric chloride. This reaction liberates an equivalent amount of acetate ions. In the leveling solvent of glacial acetic acid, the acetate ion acts as a strong base, which can then be sharply titrated with standard perchloric acid[2]. This stoichiometric displacement ensures a highly accurate assay for bulk API or intermediate release.

Analytical Workflow Decision Matrix

Decision matrix for the quantification of phenylmethylamine hydrochloride.

Protocol 1: Trace Quantification via HPLC-FLD (OPA Derivatization)

Self-Validating System : The inclusion of an internal standard (e.g., 2-phenylethylamine) ensures that any variations in derivatization efficiency, reagent degradation, or injection volume are mathematically normalized, preventing false negatives.

Reagents & Materials

-

o-Phthalaldehyde (OPA, analytical grade)

-

3-Mercaptopropionic acid (3-MPA)

-

0.4 M Borate buffer (pH 10.2)

-

HPLC-grade Methanol and Acetonitrile

-

Internal Standard (IS): 2-Phenylethylamine hydrochloride

Step-by-Step Methodology

-

Reagent Preparation : Dissolve 50 mg of OPA in 1.0 mL of HPLC-grade methanol. Add 9.0 mL of 0.4 M borate buffer (pH 10.2) and 50 µL of 3-MPA. Mix thoroughly. Crucial Note: The OPA reagent degrades rapidly and must be prepared fresh daily and protected from light[1].

-

Sample Preparation : Dissolve the phenylmethylamine HCl sample in methanol to achieve a target concentration within the linear range (e.g., 10–1000 ng/mL). Spike with a known, constant concentration of the IS.

-

Derivatization Reaction : In an amber reaction vial, combine 50 µL of the sample solution with 50 µL of the OPA reagent. Vortex for 10 seconds and allow the reaction to proceed at room temperature for exactly 2 minutes to ensure complete isoindole formation[1].

-

Quenching & Dilution : Immediately dilute the mixture with 400 µL of the initial mobile phase (e.g., 0.1 M sodium acetate buffer pH 6.0 / Acetonitrile) to halt further side reactions and stabilize the derivative.

-

Chromatographic Separation :

-

Column : C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase : Isocratic elution using 0.1 M Sodium Acetate (pH 6.0) and Acetonitrile (typically 50:50 v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection : Fluorescence (Excitation: 340 nm, Emission: 450 nm).

-

Injection Volume : 10–20 µL.

-

Typical HPLC-FLD Validation Parameters

| Parameter | Value / Range | Acceptance Criteria (ICH Q2) |

| Linearity Range | 5 – 1000 ng/mL | R2≥0.999 |

| Limit of Detection (LOD) | ~0.5 ng/mL | S/N ≥ 3 |

| Limit of Quantitation (LOQ) | ~1.5 ng/mL | S/N ≥ 10, RSD ≤ 10% |

| Intra-day Precision (RSD) | 1.2% - 2.5% | ≤ 2.0% (for nominal conc.) |

| Derivative Stability | Stable for ~2 hours | Analyze within validated window |

Protocol 2: Bulk Assay via Non-Aqueous Titration

Self-Validating System : A blank titration is performed concurrently to account for any basic impurities inherent in the solvent system or reagents. Subtracting the blank volume ensures the calculated titer is strictly a function of the phenylmethylamine content.

Reagents & Materials

-

Glacial acetic acid (anhydrous)

-

Mercuric acetate solution (5% w/v in glacial acetic acid)

-

0.1 N Perchloric acid ( HClO4 ) in glacial acetic acid (Standardized)

-

Crystal violet indicator solution (0.5% w/v in glacial acetic acid)

Step-by-Step Methodology

-

Sample Dissolution : Accurately weigh approximately 150 mg of phenylmethylamine hydrochloride into a clean, dry 250 mL Erlenmeyer flask.

-

Solvent Addition : Add 50 mL of anhydrous glacial acetic acid and stir magnetically until the sample is completely dissolved.

-

Chloride Complexation : Add 10 mL of the 5% mercuric acetate solution. Stir for 5 minutes. Causality: This step is mandatory; without it, the chloride ion suppresses the basicity of the amine, leading to a sluggish and inaccurate endpoint[2].

-

Indicator Addition : Add 2–3 drops of crystal violet indicator. The solution will initially appear violet/blue.

-

Titration : Titrate with standardized 0.1 N perchloric acid until the color transitions sharply from blue to a pure emerald green (visual endpoint). For higher precision, utilize a glass/calomel electrode system for a potentiometric endpoint, recording the volume at the sharpest millivolt jump[3][4].

-

Blank Determination : Perform a blank titration using 50 mL of glacial acetic acid and 10 mL of mercuric acetate solution, subtracting this volume from the sample titer.

Titration System Suitability

| Parameter | Expected Observation | Analytical Significance |

| Endpoint Color Shift | Violet → Blue-Green → Green | Indicates complete neutralization of the liberated acetate. |

| Potentiometric Break | >150 mV jump per 0.1 mL | Confirms the strength of the acid-base reaction in the non-aqueous medium. |

| Relative Standard Deviation | ≤0.5% (n=6) | Demonstrates method precision suitable for API release. |

Calculation Formula:

Purity (%)=W×10(Vsample−Vblank)×N×143.61×100(Where V is volume in mL, N is the exact normality of perchloric acid, 143.61 is the molecular weight of phenylmethylamine HCl, and W is the sample weight in mg).

References

- Google Patents.

-

ResearchGate . Spectrophotometric determination of certain CNS stimulants in dosage forms and spiked human urine via derivatization. [Link]

-

Studylib . Neutralization Titrations: Non-Aqueous Methods.[Link]

Sources

High-Sensitivity HPLC-MS/MS Method for the Quantification of 1-(3,4-Difluorophenyl)-1-phenylmethylamine in Plasma

Executive Summary & Application Scope

1-(3,4-Difluorophenyl)-1-phenylmethylamine hydrochloride is a chiral, lipophilic primary amine often utilized as a critical intermediate or active pharmaceutical ingredient (API) scaffold in central nervous system (CNS) drug development. Accurate pharmacokinetic (PK) profiling of this compound in biological matrices requires a highly selective and sensitive analytical approach.

This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the quantification of 1-(3,4-Difluorophenyl)-1-phenylmethylamine in human plasma. Designed by application scientists for bioanalytical laboratories, this method emphasizes self-validating quality control, mechanistic rationale for mass transitions, and strict adherence to global regulatory standards.

Scientific Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than simply following a recipe. Every step in this protocol is engineered to maximize the signal-to-noise ratio while mitigating matrix effects.

Ionization and Fragmentation Mechanics

The free base of 1-(3,4-Difluorophenyl)-1-phenylmethylamine ( C13H11F2N ) has a monoisotopic mass of 219.09 Da.

-

Ionization: We utilize Electrospray Ionization in positive mode (ESI+). The basic primary amine readily accepts a proton in an acidic mobile phase, yielding a strong precursor ion [M+H]+ at m/z 220.1.

-

Fragmentation (MRM Selection): Diarylmethylamines and phenethylamines are known for their highly specific in-source and collision-induced dissociation (CID) behaviors[1]. Upon CID, the C−N bond undergoes facile cleavage. The loss of neutral ammonia ( NH3 , 17 Da) generates a highly stable diarylmethyl carbocation ( [C13H9F2]+ ) at m/z 203.1. Because this carbocation is stabilized by resonance from both the phenyl and 3,4-difluorophenyl rings, the 220.1 → 203.1 transition dominates the MS/MS spectrum, making it the ideal quantifier transition for Multiple Reaction Monitoring (MRM).

Fig 1. ESI-MS/MS fragmentation pathway showing the neutral loss of ammonia to form a carbocation.

Chromatographic Strategy

A reversed-phase C18 sub-2 µm column is selected to handle the lipophilic nature of the diarylmethyl groups. The mobile phase is acidified with 0.1% Formic Acid. Causality: The low pH ensures the primary amine remains fully protonated ( pKa≈9.0 ), preventing secondary interactions with residual silanols on the stationary phase, which would otherwise cause peak tailing and loss of resolution.

Matrix Effect Mitigation

Direct protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in ESI+. To comply with the strict matrix factor limits set by the ICH M10 guidelines[2], this protocol couples PPT with a Phospholipid Removal (PLR) solid-phase extraction plate. This hybrid approach ensures a pristine baseline and extends column lifespan.

Materials and Reagents

-

Analyte: 1-(3,4-Difluorophenyl)-1-phenylmethylamine hydrochloride (Reference Standard, Purity >99%).

-

Internal Standard (IS): 1-(3,4-Difluorophenyl)-1-phenylmethylamine- d5 (SIL-IS is mandatory to correct for extraction variance and ionization suppression).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2O ), and Formic Acid (FA).

-

Matrix: K2EDTA Blank Human Plasma.

Step-by-Step Methodology

Sample Preparation Workflow

This protocol utilizes a 96-well format for high-throughput bioanalysis.

-

Aliquot: Transfer 50 µL of plasma sample (Blank, Standard, QC, or Unknown) into a 96-well collection plate.

-

IS Spiking: Add 10 µL of the Working IS Solution (50 ng/mL in 50% MeOH). Vortex briefly.

-

Protein Precipitation: Add 150 µL of cold ACN containing 0.1% FA to crash the plasma proteins.

-

Agitation & Centrifugation: Seal the plate, vortex at 1,000 rpm for 2 minutes, and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Phospholipid Removal: Transfer the supernatant (~180 µL) to a PLR plate (e.g., Ostro™ or Phree™). Apply positive pressure (10-15 psi) to elute the sample into a clean collection plate.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

Fig 2. Sample preparation workflow utilizing protein precipitation and phospholipid removal.

HPLC Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Column Temperature: 40°C

-

Injection Volume: 5.0 µL

-

Mobile Phase A: 0.1% Formic Acid in H2O

-

Mobile Phase B: 0.1% Formic Acid in ACN

Table 1: Gradient Elution Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |

| 0.00 | 0.40 | 95 | 5 | Initial |

| 0.50 | 0.40 | 95 | 5 | Isocratic Hold |

| 2.50 | 0.40 | 10 | 90 | Linear Gradient |

| 3.50 | 0.40 | 10 | 90 | Column Wash |

| 3.60 | 0.40 | 95 | 5 | Re-equilibration |

| 5.00 | 0.40 | 95 | 5 | End |

Mass Spectrometry Parameters

-

Instrument: Sciex API 5500 or equivalent Triple Quadrupole.

-

Source: Electrospray Ionization (Turbo V), Positive Ion Mode.

-

Source Temperature: 500°C

-

Ion Spray Voltage: 5500 V

Table 2: MRM Transitions and Compound-Specific Parameters

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (eV) | CXP (V) |

| Analyte (Quantifier) | 220.1 | 203.1 | 50 | 60 | 15 | 10 |

| Analyte (Qualifier) | 220.1 | 125.0 | 50 | 60 | 35 | 12 |

| SIL-IS | 225.1 | 208.1 | 50 | 60 | 15 | 10 |

(Note: DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. The qualifier transition at m/z 125.0 corresponds to the cleavage of the difluorophenyl ring).

Self-Validating System & Acceptance Criteria

To ensure the scientific integrity of the generated data, this protocol must be validated according to the FDA Bioanalytical Method Validation Guidance[3] and the harmonized ICH M10 guidelines[2]. A self-validating run must include a System Suitability Test (SST) injection prior to the analytical batch to confirm retention time stability and signal-to-noise (S/N > 10 at LLOQ).

Table 3: Core Validation Acceptance Criteria

| Validation Parameter | ICH M10 / FDA Acceptance Criteria | Rationale / Causality |

| Accuracy (Calibration Standards) | ±15% of nominal (±20% at LLOQ) | Ensures the calibration curve accurately reflects true concentrations. |

| Precision (QC Samples) | CV ≤ 15% (≤20% at LLOQ) | Validates the reproducibility of the extraction and injection process. |

| Carryover | Analyte ≤ 20% of LLOQ; IS ≤ 5% | Prevents false positives in low-concentration PK timepoints following Cmax. |

| Matrix Factor (IS-Normalized) | CV ≤ 15% across 6 distinct lots | Confirms the PLR step successfully removed phospholipids causing ion suppression. |

References

-

Food and Drug Administration (FDA) (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register.[Link]

-

International Council for Harmonisation (ICH) (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Federal Register.[Link]

-

Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

Application Note: Deploying 1-(3,4-Difluorophenyl)-1-phenylmethylamine HCl in High-Throughput Screening (HTS)